Propanedioic acid, bromonitro-, dimethyl ester

Description

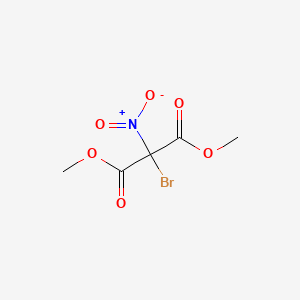

Propanedioic acid, bromonitro-, dimethyl ester is a substituted malonate ester derivative. It is structurally characterized by a central propanedioic acid (malonic acid) backbone esterified with two methyl groups and functionalized with bromonitro substituents. This compound has been identified as a chemical marker in phytochemical studies, notably in Helichrysum caespititium, where it contributes to taxonomic identification and quality control .

Properties

CAS No. |

42065-96-3 |

|---|---|

Molecular Formula |

C5H6BrNO6 |

Molecular Weight |

256.01 g/mol |

IUPAC Name |

dimethyl 2-bromo-2-nitropropanedioate |

InChI |

InChI=1S/C5H6BrNO6/c1-12-3(8)5(6,7(10)11)4(9)13-2/h1-2H3 |

InChI Key |

YPMNOEXMHNLZGH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)([N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, bromonitro-, dimethyl ester can be synthesized through the bromination and nitration of dimethyl malonate. The process involves the following steps:

Bromination: Dimethyl malonate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.

Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of propanedioic acid, bromonitro-, dimethyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, bromonitro-, dimethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or nitro groups.

Reduction: Dimethyl aminomalonate.

Hydrolysis: Malonic acid derivatives.

Scientific Research Applications

Scientific Research Applications

Propanedioic acid, bromonitro-, dimethyl ester has notable applications in several areas of scientific research:

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives are investigated for their potential as:

- Anticoagulants: Some studies have focused on malonic acid derivatives for inhibiting blood clotting proteins, particularly factor Xa, which is crucial in the coagulation cascade .

- Antimicrobial Agents: Research has indicated that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Organic Synthesis

In organic synthesis, propanedioic acid, bromonitro-, dimethyl ester is utilized for:

- Malonic Ester Synthesis: This method allows the introduction of additional carbon atoms into molecules, facilitating the construction of complex organic frameworks .

- Knoevenagel Condensation: The compound can participate in reactions to form α,β-unsaturated carboxylic acids through condensation with aldehydes or ketones .

Agricultural Chemistry

Research has explored the use of this compound in synthesizing agrochemicals such as herbicides and fungicides. Its ability to modify biological pathways makes it a candidate for developing effective crop protection agents.

Case Study 1: Synthesis of Anticoagulants

A study explored the synthesis of malonic acid derivatives as inhibitors of factor Xa. The research demonstrated that compounds derived from propanedioic acid, bromonitro-, dimethyl ester exhibited significant anticoagulant activity in vitro, suggesting potential therapeutic applications in managing thromboembolic diseases .

Case Study 2: Organic Synthesis Applications

In a series of experiments aimed at synthesizing complex organic molecules, researchers utilized propanedioic acid, bromonitro-, dimethyl ester as a key intermediate. The results indicated successful incorporation into larger frameworks with high yields, showcasing its utility in synthetic pathways that require precise functional group manipulation .

Mechanism of Action

The mechanism of action of propanedioic acid, bromonitro-, dimethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine and nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis to release malonic acid derivatives, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Malonate Esters

Malonate esters exhibit diverse physicochemical and biological properties depending on substituents. Below is a detailed comparison:

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Differences

Functional and Reactivity Differences

- Bromonitro Substituents : The bromonitro group in the target compound likely enhances electrophilicity and oxidative reactivity compared to unsubstituted dimethyl malonate. This could influence its interactions in biological systems or synthetic pathways .

- Ester Chain Length : Dimethyl malonate (C₅H₈O₄) and diethyl malonate (C₇H₁₂O₄) differ in ester alkyl chain length, affecting volatility and solubility. Dimethyl malonate has a lower molecular weight (132.12 vs. 160.17 for diethyl) and higher volatility, as evidenced by its prominence in GC-MS analyses (retention time: 0.58 min; Area%: 0.31) .

- Aromatic Substitution: Dimethyl (2-methoxyphenoxy)malonate (C₁₂H₁₄O₆) incorporates an aromatic methoxyphenoxy group, enhancing UV absorption and stability in photochemical applications .

Environmental and Toxicological Profiles

- Dimethyl malonate has been evaluated by the U.S. EPA using analogs like diethyl malonate and dimethyl glutarate.

- Bromonitro-substituted malonates are less studied, but brominated analogs (e.g., diethyl 3-bromopropylmalonate) may pose higher ecotoxicity due to bioaccumulation risks from bromine .

Biological Activity

Introduction

Propanedioic acid, bromonitro-, dimethyl ester, commonly referred to as dimethyl bromomalonate, is a compound with significant biological activity. Its molecular formula is with a molecular weight of approximately 211.011 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain biological processes.

- Molecular Formula : C5H7BrO4

- Molecular Weight : 211.011 g/mol

- CAS Registry Number : 868-26-8

- IUPAC Name : Propanedioic acid, bromonitro-, dimethyl ester

The structure of this compound can be represented as follows:

Biological Activity

1. Inhibition of Factor Xa

Research indicates that certain malonic acid derivatives, including dimethyl bromomalonate, exhibit inhibitory effects on blood coagulation factors, specifically factor Xa. This property positions them as potential therapeutic agents in the treatment and prevention of thromboembolic diseases. Factor Xa plays a critical role in the coagulation cascade, and its inhibition can mitigate conditions such as deep vein thrombosis and pulmonary embolism .

2. Toxicological Profile

The compound has undergone various toxicological assessments to evaluate its safety profile:

- Acute Toxicity : Studies show that the LD50 (lethal dose for 50% of the population) for dimethyl bromomalonate is greater than 2000 mg/kg body weight in rats, indicating low acute toxicity .

- Dermal and Eye Irritation : In dermal toxicity studies, no significant irritation was noted; however, slight to moderate eye irritation effects were observed that were reversible within a short observation period .

- Genotoxicity : The compound did not exhibit mutagenic potential in standard Ames assays, suggesting it is unlikely to cause genetic damage .

Case Studies

Case Study 1: Anticoagulant Properties

A study focused on the anticoagulant properties of malonic acid derivatives demonstrated that compounds like dimethyl bromomalonate effectively inhibited factor Xa activity. This inhibition was characterized by a decrease in thrombin generation and clot formation in vitro, marking its potential use in anticoagulant therapies .

Case Study 2: Safety Evaluations

In a comprehensive safety evaluation conducted under OECD guidelines, repeated dose studies indicated that the compound does not pose significant health risks at tested doses. The no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg body weight per day for repeated dosing in rats .

Research Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (low toxicity) |

| Dermal Toxicity | No significant irritation; slight eye irritation observed |

| Genotoxicity | Non-mutagenic in Ames assay |

| Factor Xa Inhibition | Effective inhibitor with potential therapeutic applications |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Propanedioic acid, bromonitro-, dimethyl ester, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves bromination and nitration of malonic acid dimethyl ester derivatives. A two-step approach is recommended:

Esterification : Start with malonic acid dimethyl ester (CAS 108-59-8) as the precursor, synthesized via acid-catalyzed esterification of malonic acid with methanol .

Electrophilic Substitution : Introduce bromine and nitro groups using nitrating mixtures (e.g., HNO₃/H₂SO₄) and brominating agents (e.g., Br₂/FeBr₃). Control temperature (0–5°C for nitration, 25–40°C for bromination) to avoid side reactions .

- Key Data : The parent compound (malonic acid dimethyl ester) has a molecular weight of 132.11 g/mol and boiling point of 177.1°C .

Q. Which spectroscopic techniques are most effective for characterizing bromonitro-substituted malonic esters?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify substitution patterns. The bromo and nitro groups deshield adjacent protons, causing distinct shifts (e.g., nitro groups typically cause downfield shifts of 1–2 ppm) .

- GC-MS : Analyze purity and fragmentation patterns. For example, malonic acid dimethyl ester shows a base peak at m/z 132 (molecular ion) .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for bromonitro-substituted malonic esters be resolved under varying experimental conditions?

- Methodological Answer : Discrepancies often arise from solvent effects, temperature, or tautomerism.

Solvent Standardization : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.

Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., keto-enol tautomerism) .

2D NMR : Utilize HSQC and HMBC to assign overlapping signals. For example, in dimethyl malonate derivatives, the central CH₂ group correlates with carbonyl carbons at ~165 ppm .

- Case Study : A study on substituted malonic esters reported deviations in heat capacity measurements due to conformational flexibility, highlighting the need for controlled conditions .

Q. What challenges arise in determining the thermodynamic stability of bromonitro-substituted malonic esters?

- Methodological Answer :

- Heat Capacity Measurements : Use adiabatic calorimetry to measure over a temperature range (e.g., 300–620 K). For malonic esters, deviations from ideal behavior may indicate decomposition or phase changes .

- Thermogravimetric Analysis (TGA) : Monitor weight loss at elevated temperatures. Pure dimethyl malonate decomposes above 200°C, but bromonitro substituents may lower stability .

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies, particularly for labile C-Br and C-NO₂ bonds .

Q. How can researchers address gaps in toxicological data for bromonitro-substituted malonic esters?

- Methodological Answer :

Analog Studies : Use data from structurally similar compounds (e.g., diethyl malonate) to infer toxicity. The EPA’s analog search strategy prioritizes esters with shared functional groups .

In Silico Prediction : Apply tools like QSAR (Quantitative Structure-Activity Relationship) to estimate mutagenicity or ecotoxicity .

In Vitro Assays : Conduct Ames tests for mutagenicity and cytotoxicity screens using human cell lines (e.g., HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.